9H-Carbazole, 3,6-dibromo-9-[(2-propenyloxy)methyl]-
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Overview
Description
9H-Carbazole, 3,6-dibromo-9-[(2-propenyloxy)methyl]-: is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 6 positions and a propenyloxy methyl group at the 9 position. Carbazole derivatives are known for their applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3,6-dibromo-9-[(2-propenyloxy)methyl]- typically involves the bromination of carbazole followed by the introduction of the propenyloxy methyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The propenyloxy methyl group can be introduced via an etherification reaction using propenyl alcohol and a suitable base like sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms at the 3 and 6 positions make the compound highly reactive towards nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, DMF solvent, 80-100°C.
Oxidation: Potassium permanganate, chromium trioxide, acetone or dichloromethane solvent, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, THF or ether solvent, 0-25°C.
Major Products:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Formation of carbazole quinones.
Reduction: Formation of debrominated carbazole derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Photovoltaics: Incorporated into materials for organic solar cells due to its electron-donating properties.
Biology and Medicine:
Industry:
Dyes and Pigments: Used as an intermediate in the synthesis of dyes and pigments.
Polymers: Incorporated into polymeric materials to enhance their electronic properties.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 3,6-dibromo-9-[(2-propenyloxy)methyl]- in organic electronics involves its ability to donate electrons and form stable charge-transfer complexes. The bromine atoms and the propenyloxy methyl group influence the electronic distribution within the molecule, enhancing its conductivity and stability. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
- 3,6-Dibromo-9-methyl-9H-carbazole
- 3,6-Dibromo-9-phenyl-9H-carbazole
- 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole
Uniqueness:
- The presence of the propenyloxy methyl group at the 9 position distinguishes 9H-Carbazole, 3,6-dibromo-9-[(2-propenyloxy)methyl]- from other similar compounds. This functional group enhances its solubility and reactivity, making it more versatile for various applications in organic synthesis and materials science .
Properties
CAS No. |
832691-07-3 |
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Molecular Formula |
C16H13Br2NO |
Molecular Weight |
395.09 g/mol |
IUPAC Name |
3,6-dibromo-9-(prop-2-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H13Br2NO/c1-2-7-20-10-19-15-5-3-11(17)8-13(15)14-9-12(18)4-6-16(14)19/h2-6,8-9H,1,7,10H2 |
InChI Key |
UIYJUINSACQPTG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Origin of Product |
United States |
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